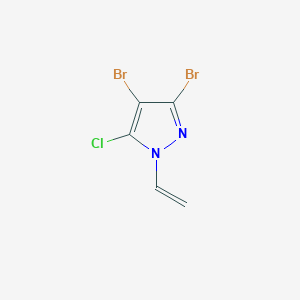
6-Phenyl-2-propyldecahydroazulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenyl-2-propyldecahydroazulene is an organic compound that belongs to the class of decahydroazulenes This compound is characterized by a decahydroazulene core structure with a phenyl group attached at the 6th position and a propyl group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-propyldecahydroazulene typically involves a multi-step process. One common method is the hydrogenation of azulene derivatives. The reaction conditions often include the use of hydrogen gas in the presence of a palladium or platinum catalyst under high pressure and temperature. The phenyl and propyl groups can be introduced through Friedel-Crafts alkylation reactions, where benzene and propylene are used as starting materials in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Phenyl-2-propyldecahydroazulene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to further hydrogenate the compound.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where halogens or other substituents can be introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalyst
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Fully hydrogenated derivatives
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
6-Phenyl-2-propyldecahydroazulene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 6-Phenyl-2-propyldecahydroazulene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit or activate certain enzymes, thereby
Propriétés
Numéro CAS |
917884-29-8 |
|---|---|
Formule moléculaire |
C19H28 |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
6-phenyl-2-propyl-1,2,3,3a,4,5,6,7,8,8a-decahydroazulene |
InChI |
InChI=1S/C19H28/c1-2-6-15-13-18-11-9-17(10-12-19(18)14-15)16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,2,6,9-14H2,1H3 |
Clé InChI |
RHGGDTVBFQNHTG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CC2CCC(CCC2C1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14202451.png)


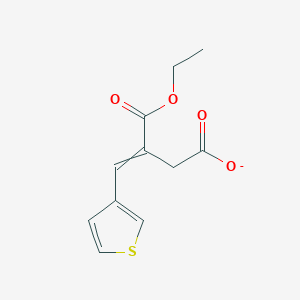
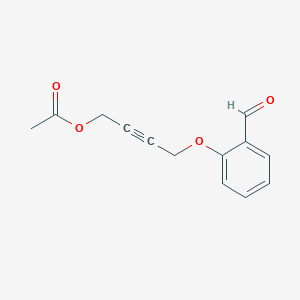
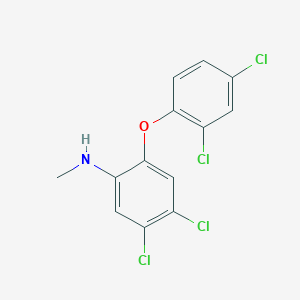
![N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide](/img/structure/B14202481.png)
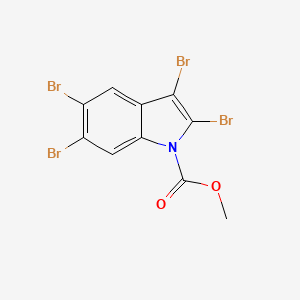

![Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]-](/img/structure/B14202505.png)
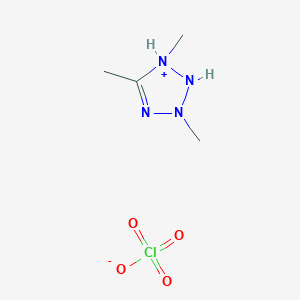
![2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B14202518.png)
